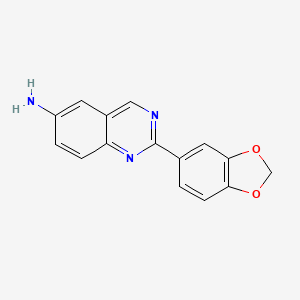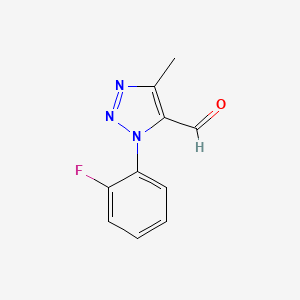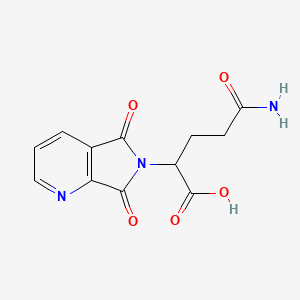
6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline is a complex organic compound characterized by the presence of an amino group, a benzodioxole moiety, and a quinazoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural uniqueness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-aminobenzonitrile and 1,3-benzodioxole derivatives, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core or the benzodioxole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-2-(1,3-benzodioxol-5-yl)-nonanamide
- N-(6-amino-2H-1,3-benzodioxol-5-yl)-2-bromo-5-iodobenzamide
Uniqueness
6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H11N3O2 |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
2-(1,3-benzodioxol-5-yl)quinazolin-6-amine |
InChI |
InChI=1S/C15H11N3O2/c16-11-2-3-12-10(5-11)7-17-15(18-12)9-1-4-13-14(6-9)20-8-19-13/h1-7H,8,16H2 |
InChI-Schlüssel |
QFXHEPBPCSBBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C4C=C(C=CC4=N3)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-6H-thieno[2,3-b]pyrrole-5-carbonyl chloride](/img/structure/B8341052.png)

![N-[(2-chloro-4-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8341062.png)
![Lithium, [(phenylmethoxy)methyl]-](/img/structure/B8341065.png)

![Ethyl 7-(4-methoxybenzyl)-1-methyl-2,8-dioxo-1,2,7,8-tetrahydropyrido[2,3-d]pyridazine-3-carboxylate](/img/structure/B8341073.png)
![3-[(3-Cyano-6,7-dimethoxyquinolin-4-yl)amino]benzamide](/img/structure/B8341077.png)


![5-Bromo-2-[2-(1-methylpyrrolidin-2-yl)ethyl]isoindolin-1-one](/img/structure/B8341106.png)




